molecular formula C5H11NS B3377339 (R)-3-Methylthiomorpholine CAS No. 1286768-94-2

(R)-3-Methylthiomorpholine

Cat. No. B3377339
CAS RN: 1286768-94-2
M. Wt: 117.22 g/mol
InChI Key: KZZPRWYOUNLBQK-RXMQYKEDSA-N
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Description

(R)-3-Methylthiomorpholine is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

In Silico Studies in Drug Design

(R)-3-Methylthiomorpholine and its derivatives have been studied for their potential as inhibitors of Angiotensin Converter Enzyme (ACE). A study used molecular operating environment software to evaluate methylthiomorpholine compounds as ACE inhibitors, aiming to find candidates for ACE inhibition (Vázquez-Valaldez et al., 2020).

Animal Research Ethics and Regulations

The application of (R)-3-Methylthiomorpholine in animal research is regulated by ethical considerations. The principles of Replacement, Reduction, and Refinement (3Rs) guide the use of animals in experiments. These principles aim to minimize the number of animals used and reduce their pain and distress, while also ensuring high-quality scientific outcomes. The adoption of the 3Rs can lead to better and more reliable data in animal-based research (Flecknell, 2002).

Odorant Analysis in Food Science

Research has explored the role of methylthio compounds, including derivatives of (R)-3-Methylthiomorpholine, in the context of food science. Studies on the in-mouth release of odorants like volatile thiols have shown that the chemical structure of these compounds and individual differences can affect odor perception (Itobe, Kumazawa, & Nishimura, 2009).

Neuropharmacology

(R)-3-Methylthiomorpholine and its analogs have been investigated for their effects on neurotransmitter activity in the central nervous system. For example, studies on histamine H3 receptor antagonists, which may include methylthiomorpholine derivatives, highlight their potential for treating CNS disorders (Celanire et al., 2005).

Synthetic Chemistry Applications

The compound has been used in the synthesis of various bioactive molecules. For instance, research on the synthesis of nonsteroidal antiandrogens has utilized 3-substituted derivatives of 2-hydroxypropionanilides, which might include (R)-3-Methylthiomorpholine structures (Tucker, Crook, & Chesterson, 1988).

DNA Methylation Analysis

In the field of genomics, (R)-3-Methylthiomorpholine-related compounds might be used in tools for DNA methylation analysis. Such tools are crucial for understanding gene regulation and cancer development (Akalin et al., 2012).

Synthesis of Bioactive Compounds

(R)-3-Methylthiomorpholine serves as a building block in synthesizing various biologically active compounds. For instance, enantiomerically pure (R)-3-methylglutarate, which is structurally related, has been used to synthesize biologically active molecules such as sex pheromones and other chiral insect pheromones (Rossi, Carpita, & Chini, 1985).

Pharmaceutical Toxicity Testing

The principles of the 3Rs (Replacement, Reduction, and Refinement) significantly influence the use of (R)-3-Methylthiomorpholine in pharmaceutical toxicity testing. By reducing animal usage, these principles ensure ethical compliance and improve the quality of scientific outcomes in toxicity testing (Törnqvist et al., 2014).

Chemical Sensor Development

Research has also explored the use of methylthio compounds, including (R)-3-Methylthiomorpholine derivatives, in developing chemical sensors. Such sensors can be highly selective and sensitive, for example, in detecting metal ions under physiological conditions (Wang et al., 2017).

Protein Methylation Analysis

(R)-3-Methylthiomorpholine derivatives may be relevant in probing protein methylation, an important process in epigenetics and gene regulation. Techniques for capturing protein methylation involve chemical reactions to modify charges on unmodified residues, which could involve methylthiomorpholine-based compounds (Ning et al., 2016).

Catalysis and Organic Synthesis

In organic synthesis, (R)-3-Methylthiomorpholine derivatives are used as catalysts or intermediates. For example, the synthesis of various morpholine carboxylates involves catalysts that could include methylthiomorpholine structures (Trstenjak, Ilaš, & Kikelj, 2013).

properties

IUPAC Name

(3R)-3-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZPRWYOUNLBQK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Methylthiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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